BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Stability-
Indicating Assay for Sofosbuvir and Its
Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799796

For Researchers, Scientists, and Drug Development
Professionals

This document provides a comprehensive guide to a stability-indicating assay method for the
antiviral drug Sofosbuvir and its impurities. The protocols and data presented are compiled
from various validated methods and are intended to assist in the development and
implementation of robust analytical procedures for quality control and stability testing of
Sofosbuvir in bulk drug and pharmaceutical dosage forms.

A stability-indicating method is crucial as it accurately quantifies the decrease in the active
pharmaceutical ingredient (API) concentration due to degradation. Such methods are a
regulatory requirement for the registration of new drug products. Forced degradation studies,
also known as stress testing, are performed to demonstrate the specificity of the method in the
presence of degradants.

Overview of Analytical Methodology

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance
liquid chromatography (UPLC) are the most common analytical techniques for the
determination of Sofosbuvir and its impurities. These methods offer high resolution, sensitivity,
and specificity. A typical stability-indicating method involves subjecting Sofosbuvir to various
stress conditions as per the International Council for Harmonisation (ICH) guidelines to induce
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degradation. The resulting mixture of the intact drug and its degradation products is then
analyzed to ensure that the analytical method can effectively separate and quantify the active
ingredient without interference from any degradants.

Experimental Protocols

This section details the protocols for a typical stability-indicating RP-HPLC method for
Sofosbuvir.

2.1. Materials and Reagents

Sofosbuvir reference standard and impurity standards

HPLC grade acetonitrile, methanol, and water

Analytical grade trifluoroacetic acid (TFA), ortho-phosphoric acid (OPA), hydrochloric acid
(HCI), sodium hydroxide (NaOH), and hydrogen peroxide (H202)

Commercially available Sofosbuvir tablets (e.g., Sovaldi® 400 mg)

2.2. Instrumentation and Chromatographic Conditions

A variety of chromatographic conditions have been reported for the analysis of Sofosbuvir. The
following table summarizes representative conditions.
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Parameter Condition 1 Condition 2 Condition 3

HPLC with UV/PDA UPLC with UV/PDA HPLC with UV
Instrument

Detector Detector Detector
Agilent Eclipse XDB- Waters X-Bridge BEH Kromasil 100 C18
Column C18 (250 mm x 4.6 C18 (100 mm x 4.6 (250 mm x 4.6 mm, 5
mm, 5 um)[1][2] mm, 2.5 um)[3] pum)[4]
Mobile Phase A:
Buffer:Acetonitrile
) (97.5:2.5 v/v) Mobile
0.1% TFAIn
) o ) ] Phase B:
Mobile Phase Water:Acetonitrile Gradient Elution o
Acetonitrile:IPA:Metha
(50:50 viv)[1][2]
nol:Water
(60:20:10:10 viviviv)
[4]
Flow Rate 1.0 mL/min - 1.0 mL/min[4]
Detection UV at 260 nm[1][2] PDA Detector[3] UV at 263 nm([4]
Column Temp. Ambient 25°C[4] 25°C[4]
Injection Vol. 10 pL - 10 pL[4]

2.3. Preparation of Solutions

o Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Sofosbuvir reference
standard in the mobile phase to obtain a concentration of 1000 pg/mL.

e Working Standard Solution: Dilute the standard stock solution with the mobile phase to
achieve a final concentration of approximately 100 pg/mL.

o Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a
quantity of the powder equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask.
Add about 70 mL of the mobile phase, sonicate for 15 minutes with intermittent shaking, and
then dilute to volume with the mobile phase. Filter the solution through a 0.45 um nylon filter.
Dilute 10 mL of the filtrate to 100 mL with the mobile phase to get a final concentration of 100
pg/mL.
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2.4. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the
analytical method.[5]

o Acid Degradation: Reflux 1 mL of the standard stock solution with 1 mL of 1N HCI at 80°C for
10 hours.[3] Neutralize the solution with 1N NaOH and dilute with the mobile phase.

o Base Degradation: Treat 1 mL of the standard stock solution with 1 mL of 0.5N NaOH at
60°C for 24 hours.[3] Neutralize the solution with 0.5N HCI and dilute with the mobile phase.

o Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H20: at
80°C for 48 hours.[3] Dilute the resulting solution with the mobile phase.

o Thermal Degradation: Keep the drug powder in a hot air oven at 50°C for 21 days.[6]
Prepare a sample solution from the exposed powder.

o Photolytic Degradation: Expose the drug powder to UV light (254 nm) for 24 hours.[3]
Prepare a sample solution from the exposed powder.

Data Presentation

3.1. Summary of Forced Degradation Results

The following table summarizes the typical degradation of Sofosbuvir under various stress
conditions.
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. Reagent and . Major Degradation
Stress Condition . % Degradation
Conditions Products

(R)-((2R,3R,4R,5R)-5-
(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-fluoro-3-
) ) 1N HCI, 80°C, 10
Acid Hydrolysis 8.66%][3] hydroxy-4-
hours[3]
methyltetrahydrofuran
-2-yl)methyl phenyl
hydrogen
phosphate[3]

(S)-isopropyl 2-((R)-
(((2R,3R,4R 5R)-5-
(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-fluoro-3-
hydroxy-4-
methyltetrahydrofuran
-2-yl)methoxy)
(hydroxy)phosphoryla
mino)propanoate and

Base Hydrolysis 05N NaOH, 607C, 24 45.97%[3] (S)-2-((R)-

hours[3]

(((2R,3R,4R,5R)-5-
(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-fluoro-3-
hydroxy-4-
methyltetrahydrofuran
-2-yl)methoxy)
(hydroxy)phosphoryla
mino)propanoic
acid[3]

o 30% H202, 80°C, 48 , _
Oxidative 0.79%][3] N-oxide formation[6]
hours[3]
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Thermal 50°C, 21 days[6]

No significant

degradation[6]

UV light (254 nm), 24

Photolytic
hours[3]

No significant

degradation[3]

3.2. Method Validation Summary

The developed analytical method should be validated according to ICH guidelines. The

following table summarizes typical validation parameters.

Validation Parameter

Typical Results

Linearity Range

10 - 100 pg/mL[7]

Correlation Coefficient (r?) > 0.999[4]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) <2%

Limit of Detection (LOD)

0.01 - 0.27 pg/mL[1][3]

Limit of Quantification (LOQ)

0.03 - 0.83 pg/mL[1][3]

No interference from placebo, impurities, or

Specificity _
degradation products
Insensitive to small, deliberate changes in
Robustness
method parameters
Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating assay of

Sofosbuvir.
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Caption: Workflow for Stability-Indicating Assay of Sofosbuvir.
4.2. Sofosbuvir Degradation Pathway

The following diagram illustrates a simplified potential degradation pathway of Sofosbuvir under
hydrolytic conditions.
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Caption: Simplified Degradation Pathway of Sofosbuvir.

Conclusion

The described RP-HPLC/UPLC methods are demonstrated to be simple, accurate, precise,
and specific for the determination of Sofosbuvir in the presence of its degradation products.
These methods are suitable for routine quality control analysis and stability studies of
Sofosbuvir in bulk and pharmaceutical formulations. The provided protocols and data serve as
a valuable resource for researchers and scientists in the pharmaceutical industry. It is
recommended that any method transfer or implementation be accompanied by a full validation
study in the receiving laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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